molecular formula C11H7BrF3N3O4 B15205516 6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B15205516
M. Wt: 382.09 g/mol
InChI Key: IDWDGBTVNHPUEB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are valuable scaffolds in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by sodium hydroxide (NaOH), to yield imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents attached to the ring. The unique combination of bromine, nitro, and trifluoromethyl groups in ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H7BrF3N3O4

Molecular Weight

382.09 g/mol

IUPAC Name

ethyl 6-bromo-3-nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H7BrF3N3O4/c1-2-22-10(19)7-9(18(20)21)17-4-5(12)3-6(8(17)16-7)11(13,14)15/h3-4H,2H2,1H3

InChI Key

IDWDGBTVNHPUEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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